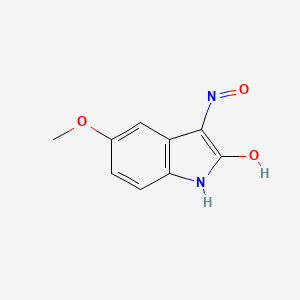
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid (CHFMA) is a cyclic carboxylic acid that has been used in various scientific and medical research applications. CHFMA is a highly versatile compound, and has been studied for its potential applications in biochemical and physiological research. The synthesis method for CHFMA has been well-established and its mechanism of action has been elucidated.
Aplicaciones Científicas De Investigación
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other molecules, such as peptides and other cyclic carboxylic acids. It has also been used to study the structure-activity relationships of various drugs. In addition, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has also been used as a model compound for studying the mechanism of action of various enzymes.
Mecanismo De Acción
The mechanism of action of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has been studied extensively. It has been found that the cyclic carboxylic acid moiety of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is able to interact with various proteins and enzymes, leading to the inhibition of their activity. In addition, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is also able to interact with various other molecules, such as lipids, leading to changes in their structure and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid have been studied extensively. It has been found that (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is able to interact with various proteins and enzymes, leading to changes in their activity. In addition, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has also been found to interact with various lipids, leading to changes in their structure and activity. Furthermore, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid has also been found to interact with various hormones and neurotransmitters, leading to changes in their activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid in laboratory experiments has several advantages. First, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is a highly versatile compound and can be used in a variety of research applications. Second, the synthesis of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is relatively straightforward and can be completed in a few hours. Third, the purity of the final product is high, making it suitable for use in sensitive experiments.
However, there are also several limitations to the use of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid in laboratory experiments. First, the cost of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid can be relatively high, depending on the quantity needed. Second, the reactivity of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid can be unpredictable, making it difficult to use in certain experiments. Finally, the long-term effects of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid on the body are still not fully understood and more research is needed in this area.
Direcciones Futuras
The potential future directions for (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid are numerous. First, more research is needed to better understand the biochemical and physiological effects of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid on the body. Second, more research is needed to better understand the mechanism of action of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid and its interactions with various proteins and enzymes. Third, more research is needed to better understand the long-term effects of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid on the body. Finally, more research is needed to develop new and improved synthesis methods for (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid.
Métodos De Síntesis
The synthesis of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is a multi-step process, beginning with the reaction of cyclohexanecarboxylic acid and formamide. This reaction produces a cyclic carboxylic acid, which is then reacted with methylmagnesium bromide. The product of this reaction is then reacted with water, which leads to the formation of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid. The entire synthesis process can be completed in a few hours and the final product has a purity of over 95%.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, alkylation of the protected amine, deprotection of the amine, and finally, formation of the carboxylic acid.", "Starting Materials": [ "Cyclohexylamine", "3-methyl-2-butanone", "Di-tert-butyl dicarbonate", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Protection of the amine group", "Cyclohexylamine is reacted with di-tert-butyl dicarbonate in the presence of sodium hydride to form the protected amine intermediate.", "Step 2: Alkylation of the protected amine", "The protected amine intermediate is then reacted with 3-methyl-2-butanone in the presence of methyl iodide to form the alkylated intermediate.", "Step 3: Deprotection of the amine", "The alkylated intermediate is then treated with hydrochloric acid to remove the protecting group and expose the amine group.", "Step 4: Formation of the carboxylic acid", "The exposed amine group is then reacted with sodium hydroxide and sodium bicarbonate to form the carboxylic acid product, which is extracted using ethyl acetate and purified." ] } | |
Número CAS |
1325235-95-7 |
Nombre del producto |
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid |
Fórmula molecular |
C12H21NO3 |
Peso molecular |
227.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6588116.png)
![N-[(4-bromophenyl)methylidene]hydroxylamine](/img/structure/B6588130.png)

![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)